molecular formula C13H13ClN2O B14127457 2-chloro-N-(4-methoxybenzyl)pyridin-3-amine

2-chloro-N-(4-methoxybenzyl)pyridin-3-amine

Cat. No.: B14127457
M. Wt: 248.71 g/mol
InChI Key: WABHSBPDPDBNMG-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxybenzyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorine atom at the second position of the pyridine ring, a methoxybenzyl group attached to the nitrogen atom, and an amine group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxybenzyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-amine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the use of Suzuki–Miyaura coupling, where 2-chloropyridine-3-boronic acid is coupled with 4-methoxybenzylamine in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize the same synthetic routes as described above but are optimized for higher yields and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxybenzyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the second position of the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and organic solvents like DMF or THF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxybenzyl group.

    Reduction: Amines derived from the reduction of nitro groups.

Scientific Research Applications

2-chloro-N-(4-methoxybenzyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxybenzyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methylbenzyl)pyridin-3-amine: Similar structure but with a methyl group instead of a methoxy group.

    2-chloro-N-(4-ethoxybenzyl)pyridin-3-amine: Similar structure but with an ethoxy group instead of a methoxy group.

    2-chloro-N-(4-fluorobenzyl)pyridin-3-amine: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness

2-chloro-N-(4-methoxybenzyl)pyridin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets and its overall biological efficacy .

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C13H13ClN2O/c1-17-11-6-4-10(5-7-11)9-16-12-3-2-8-15-13(12)14/h2-8,16H,9H2,1H3

InChI Key

WABHSBPDPDBNMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=CC=C2)Cl

Origin of Product

United States

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